3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign, suggesting that it has good stability under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acidic conditions, often using hydrochloric acid.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of the corresponding phenol.
Protodeboronation: Formation of the corresponding aryl compound.
Scientific Research Applications
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a building block in the synthesis of potential drug candidates.
Industry: In the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both ethoxy and fluoro substituents, which can influence its reactivity and the properties of the resulting products. The trifluoromethyl group adds further stability and electron-withdrawing characteristics, making it a versatile reagent in various synthetic applications.
Properties
IUPAC Name |
[3-ethoxy-4-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-7-4-5(10(15)16)3-6(8(7)11)9(12,13)14/h3-4,15-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXHVASTNGBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCC)F)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176793 | |
Record name | Boronic acid, B-[3-ethoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-62-5 | |
Record name | Boronic acid, B-[3-ethoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-ethoxy-4-fluoro-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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